molecular formula C13H9ClN2O2S B1356841 1-(Phenylsulfonyl)-4-chloro-5-azaindole CAS No. 209286-78-2

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Cat. No. B1356841
M. Wt: 292.74 g/mol
InChI Key: GCDQZEWWSOWZRG-UHFFFAOYSA-N
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Description

“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .


Synthesis Analysis

The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .


Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .

Scientific Research Applications

Application 1: Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives

  • Summary of the Application : This research focused on the development of novel bioactive substances with potent activities. The researchers synthesized new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from N-acyl-α-amino acids and N-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds .
  • Results or Outcomes : The newly synthesized compounds were evaluated for their antimicrobial and antibiofilm activities, for toxicity on D. magna, and by in silico studies regarding their potential mechanism of action and toxicity .

Application 2: Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones

  • Summary of the Application : This research explores the versatility of sulfones in organic synthesis, particularly in catalytic desulfitative functionalizations. Sulfone derivatives are emerging as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Methods of Application or Experimental Procedures : The researchers used various metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds .
  • Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of natural products .

Application 3: Advances in the Chemistry of Phenyl Sulfonylacetophenone

  • Summary of the Application : This research provides a survey on the structural features, synthetic methodologies, and reactions of phenyl sulfonylacetophenone, which is considered to be one of the most important synthons in the field of synthetic organic chemistry .
  • Methods of Application or Experimental Procedures : The researchers used β-ketosulfone as a starting material for synthesis of various compounds, including five- and six-membered ring systems containing one or two heteroatoms .
  • Results or Outcomes : The study discussed the mechanistic pathways of these reactions and their important synthetic applications .

Application 4: Radical Vinylsulfonylations of α-Amino Carboxylic Acids

  • Summary of the Application : This research explores the use of (E)-1,2-bis(phenylsulfonyl)ethylene as a radical acceptor in the radical vinylsulfonylations of α-amino carboxylic acids .
  • Methods of Application or Experimental Procedures : The researchers used photoredox catalysis for the decarboxylation of α-amino carboxylic acids .
  • Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of functionalized acrylonitriles .

Application 5: Substitution Reactions of 1-(Phenylsulfonyl) Pyrrole

  • Summary of the Application : This research focuses on the substitution reactions of 1-(Phenylsulfonyl) pyrrole .
  • Methods of Application or Experimental Procedures : The researchers used various Lewis acid catalysts for the substitution reactions .
  • Results or Outcomes : The study demonstrated that changes in the amount and the nature of the Lewis acid catalyst can lead to more, or even exclusive, 2-substitution .

Safety And Hazards

The safety data sheet for a related compound, 1-(Phenylsulfonyl)pyrrole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .

properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDQZEWWSOWZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Synthesis routes and methods

Procedure details

Benzenesulfonyl chloride (3 mL, 23.5 mmol) is added dropwise to a solution of tetrabutylammonium hydrogen sulfate (0.53 g, 1.56 mmol), sodium hydroxide (1.56 g, 38.9 mmol) and 4-chloro-1H-pyrrolo[3,2-c]pyridine (2.38 g, 15.6 mmol) (prepared according to Rasmussen, M. J. Het. Chem, 1992, 29, 359) in CH2Cl2. The mixture is stirred at room temperature for 4 hours the diluted with CH2Cl2 and washed with saturated NH4Cl solution and brine. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 1% MeOH/CH2Cl2 to 2% MeOH/CH2Cl2 to afford the title product (3.21 g, 11 mmol) as a white solid.
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3 mL
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1.56 g
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2.38 g
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0.53 g
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